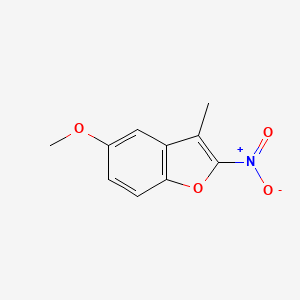
5-Methoxy-3-methyl-2-nitrobenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-5-methoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of a methyl group at the 1-position, a methoxy group at the 5-position, and a nitro group at the 2-position on the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-methoxy-2-nitrobenzofuran typically involves the nitration of a benzofuran precursor. One common method is the electrophilic nitration of 2-unsubstituted benzofurans using a nitrating agent such as nitric acid (HNO₃) in the presence of acetic acid (AcOH). This reaction introduces the nitro group at the 2-position of the benzofuran ring .
Industrial Production Methods: Industrial production of 1-Methyl-5-methoxy-2-nitrobenzofuran may involve large-scale nitration processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-methoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Common Reagents and Conditions:
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Reduction: 1-Methyl-5-methoxy-2-aminobenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-5-methoxy-2-nitrobenzofuran has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Methyl-5-methoxy-2-nitrobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. Additionally, the compound’s ability to modulate enzyme activity and signal transduction pathways contributes to its biological activities .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the methyl and methoxy groups, resulting in different chemical and biological properties.
5-Methoxy-2-nitrobenzofuran: Similar structure but without the methyl group at the 1-position.
1-Methyl-2-nitrobenzofuran: Similar structure but without the methoxy group at the 5-position.
Uniqueness: 1-Methyl-5-methoxy-2-nitrobenzofuran is unique due to the combined presence of the methyl, methoxy, and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential as a versatile scaffold for the development of novel compounds with diverse applications .
Properties
CAS No. |
96336-17-3 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
5-methoxy-3-methyl-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO4/c1-6-8-5-7(14-2)3-4-9(8)15-10(6)11(12)13/h3-5H,1-2H3 |
InChI Key |
RQEWTGGHPAXKHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















